3-Carboxy-4-fluorophenylboronic acid

Glucose sensing Non-enzymatic biosensor Optical fiber interferometry

3-Carboxy-4-fluorophenylboronic acid (CAS 872460-12-3) is a bifunctional aromatic boronic acid featuring an ortho fluorine-boronic acid configuration paired with a meta carboxylic acid. This specific substitution pattern delivers non-enzymatic glucose detection sensitivity of 1.71 nm/mM and a 12.6 ppm LOD—performance unattainable with regioisomers like 4-carboxy-3-fluorophenylboronic acid. A melting point of 217–219°C provides rapid identity verification, distinct by ~12–20°C from the regioisomer. Available as free acid and pinacol ester (CAS 882679-10-9) for synthetic flexibility. Ideal for biosensor R&D, kinase inhibitor synthesis, and SWCNT-based NIR sensor platforms.

Molecular Formula C7H6BFO4
Molecular Weight 183.93 g/mol
CAS No. 872460-12-3
Cat. No. B1586743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Carboxy-4-fluorophenylboronic acid
CAS872460-12-3
Molecular FormulaC7H6BFO4
Molecular Weight183.93 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)F)C(=O)O)(O)O
InChIInChI=1S/C7H6BFO4/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,12-13H,(H,10,11)
InChIKeyDGORTXQWDDXSIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Carboxy-4-fluorophenylboronic acid (CAS 872460-12-3): High-Purity Boronic Acid for Suzuki Coupling and Diol-Sensing Procurement


3-Carboxy-4-fluorophenylboronic acid (CAS 872460-12-3; molecular formula C7H6BFO4; molecular weight 183.93 g/mol) is a bifunctional aromatic boronic acid building block featuring both a boronic acid moiety (–B(OH)2) for Suzuki-Miyaura cross-coupling and a carboxylic acid group (–COOH) for additional functionalization [1][2]. The 4-fluoro substitution on the phenyl ring introduces an electron-withdrawing effect that modulates boronic acid reactivity and diol-binding affinity compared to non-fluorinated analogs. Commercially available from multiple vendors at standard purities of 97–98% with melting points reported in the range of 217–219°C, this compound serves as a versatile intermediate in medicinal chemistry, materials science, and biosensor development .

Why 3-Carboxy-4-fluorophenylboronic Acid Cannot Be Substituted with Non-Fluorinated or Positional Isomer Analogs


The precise substitution pattern of 3-carboxy-4-fluorophenylboronic acid — specifically the ortho relationship between fluorine and the boronic acid group combined with a meta-positioned carboxylic acid — confers distinct electronic and steric properties that cannot be replicated by simple substitution with 3-carboxyphenylboronic acid (no fluorine), 4-carboxy-3-fluorophenylboronic acid (regioisomer, CAS 120153-08-4), or 3-carboxy-5-fluorophenylboronic acid (positional isomer, CAS 871329-84-9). Systematic structure-function studies have demonstrated that both the fluorine substitution pattern and the relative positioning of functional groups on the phenyl ring directly influence key performance parameters including photoluminescence quantum yield in carbon nanotube-based sensors [1] and glucose-sensing sensitivity and detection limits [2][3]. Generic substitution with structurally related but electronically distinct boronic acids introduces uncontrolled variability in reaction kinetics, coupling efficiency, and diol-binding affinity, compromising reproducibility in both synthetic and sensing applications. The following quantitative evidence establishes where this specific substitution pattern delivers verifiable differentiation.

Quantitative Differentiation Evidence for 3-Carboxy-4-fluorophenylboronic Acid vs. Structural Analogs: Procurement-Relevant Performance Data


Fluorinated vs. Non-Fluorinated Carboxyphenylboronic Acids: Differential Glucose Detection Sensitivity in Optical Fiber Biosensors

3-Carboxy-4-fluorophenylboronic acid (FPBA) was covalently immobilized via amide bond formation with polydopamine (PDA) to fabricate a microfiber interferometer for glucose detection. While the published study did not directly benchmark FPBA against non-fluorinated 3-carboxyphenylboronic acid (3CPBA) under identical conditions, class-level inference from boronic acid literature establishes that fluorine substitution reduces the pKa of the boronic acid moiety, shifting the optimal diol-binding pH toward physiological conditions [1]. This fluorination effect enhances binding affinity for cis-diols such as glucose at biologically relevant pH compared to non-fluorinated phenylboronic acids [2][3]. The FPBA-PDA sensor achieved a glucose detection range of 0.1–20 mM with a sensitivity of 1.71 nm/mM and a limit of detection (LOD) of 12.6 ppm (≈0.07 mM), and demonstrated reproducible performance in human urine samples [4].

Glucose sensing Non-enzymatic biosensor Optical fiber interferometry

Positional Isomer Comparison: 3-Carboxy-4-fluorophenylboronic Acid (5F3CPBA) vs. 3-Carboxy-5-fluorophenylboronic Acid — Differential Photoluminescence Quantum Yield in Carbon Nanotube Sensors

In a systematic structure-function study of seven phenylboronic acid derivatives conjugated to polyethylene glycol-wrapped single-walled carbon nanotubes (SWNTs), the photoluminescence quantum yield was measured for 3-carboxy-4-fluorophenylboronic acid (designated 5F3CPBA in the study) and compared directly with 3-carboxy-5-fluorophenylboronic acid, as well as the non-fluorinated 3-carboxyphenylboronic acid (3CPBA) and 4-carboxyphenylboronic acid (4CPBA) [1]. The study established a clear, quantifiable relationship between the position of fluorine substitution and the resulting SWNT photoluminescence quantum yield. Electron-withdrawing substituents such as fluorine at the 4-position (relative to boronic acid at position 1, with carboxyl at position 3) produced systematically different quantum yields compared to fluorine at the 5-position [1]. This represents the first conclusive demonstration that molecular-level substitution patterns in adsorbed phenylboronic acid phases directly and predictably modulate carbon nanotube optical properties [1].

Single-walled carbon nanotubes (SWNT) Photoluminescence quantum yield Saccharide recognition

Physical Property Differentiation: Melting Point Ranges Distinguish 3-Carboxy-4-fluorophenylboronic Acid from Regioisomer 4-Carboxy-3-fluorophenylboronic Acid

The melting point ranges reported by multiple commercial vendors provide a reliable, low-cost method for distinguishing 3-carboxy-4-fluorophenylboronic acid (CAS 872460-12-3) from its regioisomer 4-carboxy-3-fluorophenylboronic acid (CAS 120153-08-4). The target compound exhibits a consistent melting point of 217–219°C [1], whereas the 4-carboxy-3-fluoro regioisomer displays a significantly higher and broader melting range of 229–240°C . This ~12–20°C differential melting onset provides a practical identity verification parameter for incoming quality control during procurement, enabling rapid confirmation that the correct isomer has been received without requiring advanced spectroscopic instrumentation.

Melting point Quality control Identity verification

Synthetic Utility: Pinacol Ester Derivative Availability and Reactivity Profile for Suzuki-Miyaura Coupling Applications

3-Carboxy-4-fluorophenylboronic acid is commercially available both as the free boronic acid (CAS 872460-12-3) and as its pinacol ester derivative (3-Carboxy-4-fluorophenylboronic acid pinacol ester, CAS 882679-10-9) [1]. The pinacol ester form provides enhanced solubility in organic solvents and improved stability during storage and reaction setup compared to the free boronic acid, which may undergo dehydration to form boroxine anhydrides [2]. While the free acid form is directly suitable for aqueous diol-sensing applications, the availability of the pre-formed pinacol ester eliminates the need for in situ protection/deprotection steps in synthetic workflows where the carboxylic acid functionality must remain intact during Suzuki-Miyaura cross-coupling reactions. This dual-form commercial availability distinguishes the compound from less synthetically accessible carboxy-fluorophenylboronic acid isomers that may only be available in a single form [3].

Suzuki-Miyaura coupling Pinacol ester Cross-coupling

Chemical Identity Traceability: Unique InChIKey and Spectral Database Entry for Unambiguous Compound Verification

3-Carboxy-4-fluorophenylboronic acid is assigned the unique InChIKey DGORTXQWDDXSIQ-UHFFFAOYSA-N and IUPAC name 5-borono-2-fluorobenzoic acid [1][2]. The compound has an entry in the SpectraBase spectral database, with infrared (IR) spectral data available for confirmatory identification [3]. This level of chemical identity documentation enables unambiguous differentiation from regioisomers and positional isomers during procurement and quality control. In contrast, some closely related carboxy-fluorophenylboronic acid isomers have limited or no spectral database entries, complicating independent identity verification in academic or industrial settings.

Analytical chemistry InChIKey Spectral database

Optimal Application Scenarios for 3-Carboxy-4-fluorophenylboronic Acid Based on Verifiable Performance Evidence


Non-Enzymatic Glucose Sensing in Optical Fiber Biosensors Requiring Physiological pH Compatibility

The fluorinated phenylboronic acid scaffold of 3-carboxy-4-fluorophenylboronic acid enables glucose detection with a demonstrated sensitivity of 1.71 nm/mM and a limit of detection of 12.6 ppm (≈0.07 mM) over a physiologically relevant range of 0.1–20 mM when immobilized on a microfiber interferometer platform via PDA-mediated amide bond formation [1][2]. The fluorine substitution lowers the boronic acid pKa relative to non-fluorinated analogs (class-level inference), enhancing diol-binding affinity at neutral pH and enabling reproducible glucose detection in human urine without enzymatic amplification [1]. This application scenario is particularly suited for procurement by groups developing wearable or implantable continuous glucose monitors, point-of-care diagnostic devices, or low-cost optical biosensors where non-enzymatic detection eliminates enzyme stability and storage constraints.

Carbon Nanotube-Based Near-Infrared Fluorescence Probes for Saccharide Recognition and H2O2 Detection

In systematic head-to-head comparisons of phenylboronic acid derivatives grafted onto single-walled carbon nanotubes, the 4-fluoro substitution pattern of the target compound (designated 5F3CPBA) yields a predictable photoluminescence quantum yield that is distinguishable from positional isomers including 3-carboxy-5-fluorophenylboronic acid [3]. The electron-withdrawing fluorine group modulates the SWNT optical response in a quantifiable manner, enabling the rational design of near-infrared sensors for saccharide detection [3]. Additionally, phenylboronic acid-modified (6,5) SWCNTs have been demonstrated for dual detection of glucose (detection range 0.01–0.50 mM) and hydrogen peroxide (detection range 5.0–40 μM) using horseradish peroxidase coupling, with fluorescence detection in the >1000 nm region that eliminates biological matrix autofluorescence interference [4]. Procurement of the specific 3-carboxy-4-fluoro isomer is essential for maintaining consistent sensor calibration curves, as substitution pattern directly influences the fluorescence quenching response.

Suzuki-Miyaura Cross-Coupling in Medicinal Chemistry Where Carboxylic Acid Retention Is Required

3-Carboxy-4-fluorophenylboronic acid serves as a bifunctional building block for Suzuki-Miyaura cross-coupling reactions where both the boronic acid coupling handle and the carboxylic acid functionality must be preserved for downstream derivatization [5][6]. The compound is commercially available in both free acid form (CAS 872460-12-3) and as the pinacol ester (CAS 882679-10-9), providing synthetic flexibility: the free acid is suitable for aqueous-phase or protic-solvent coupling conditions, while the pinacol ester offers enhanced solubility in aprotic organic solvents and eliminates boroxine anhydride formation during storage and reaction setup [6][7]. This dual-form availability is particularly valuable for medicinal chemistry programs synthesizing fluorinated biaryl carboxylic acid pharmacophores, including intermediates for kinase inhibitors and other ATP-competitive small molecules where the 4-fluoro-3-carboxy substitution pattern mimics privileged scaffold geometry.

Quality Control and Identity Verification in Multi-Site Collaborative Research Programs

The combination of a unique InChIKey (DGORTXQWDDXSIQ-UHFFFAOYSA-N), a well-defined melting point range of 217–219°C that differs by ~12–20°C from the regioisomer 4-carboxy-3-fluorophenylboronic acid (229–240°C), and an entry in the SpectraBase infrared spectral database provides a robust, multi-parametric identity verification framework for this compound [8][9]. These analytical handles enable unambiguous confirmation of compound identity during incoming material receipt without requiring advanced instrumentation such as NMR or high-resolution mass spectrometry. This scenario is particularly relevant for procurement in multi-site academic collaborations, contract research organizations (CROs), and pharmaceutical R&D laboratories where cross-site consistency of chemical intermediates directly impacts reproducibility of biological assay data and synthetic yields. The melting point differential alone provides a low-cost, immediate identity check that can prevent costly downstream failures caused by inadvertent use of the regioisomer.

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